Cas no 2034371-27-0 (3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide
- AKOS032466240
- 3,4-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
- 3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- F6525-5514
- 2034371-27-0
-
- インチ: 1S/C17H14F2N4O/c18-15-2-1-13(9-16(15)19)17(24)21-7-8-23-11-14(10-22-23)12-3-5-20-6-4-12/h1-6,9-11H,7-8H2,(H,21,24)
- InChIKey: UEGPUOHNTQSWSX-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=CC(=C1)C(NCCN1C=C(C=N1)C1C=CN=CC=1)=O)F
計算された属性
- せいみつぶんしりょう: 328.11356741g/mol
- どういたいしつりょう: 328.11356741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-5514-20mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-10μmol |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-4mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-15mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-30mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-25mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-1mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-2mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-50mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-5514-10mg |
3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |
2034371-27-0 | 10mg |
$79.0 | 2023-09-08 |
3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamideに関する追加情報
Research Brief on 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0)
3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazole and pyridine moieties, has shown promising potential in targeting specific biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on its synthesis, pharmacokinetics, and mechanism of action, providing valuable insights into its therapeutic applications.
The synthesis of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide involves a multi-step process that ensures high purity and yield. Researchers have optimized the reaction conditions to incorporate the difluoro and pyridinylpyrazole groups, which are critical for its bioactivity. The compound's structural integrity has been confirmed using advanced analytical techniques such as NMR spectroscopy and mass spectrometry, ensuring its suitability for further preclinical and clinical studies.
In vitro studies have demonstrated that 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide exhibits potent inhibitory effects on specific kinase targets, which are often dysregulated in cancer cells. For instance, it has shown high selectivity against certain tyrosine kinases, leading to apoptosis in malignant cells while sparing normal cells. These findings suggest its potential as a targeted therapy for cancers with kinase-driven pathogenesis, such as non-small cell lung cancer (NSCLC) and breast cancer.
Pharmacokinetic evaluations of the compound have revealed favorable absorption and distribution profiles, with moderate plasma protein binding and good bioavailability. Its metabolic stability has been assessed in liver microsomes, indicating a relatively long half-life, which could support less frequent dosing in clinical settings. However, further studies are needed to evaluate its potential drug-drug interactions and toxicity profiles in vivo.
Recent preclinical studies have also explored the anti-inflammatory properties of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide. The compound has been shown to modulate key inflammatory cytokines and signaling pathways, such as NF-κB and JAK-STAT, suggesting its applicability in treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease (IBD). These findings highlight its dual potential in both oncology and immunology.
Despite these promising results, challenges remain in the development of 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide as a therapeutic agent. Issues such as formulation stability, scalability of synthesis, and potential off-target effects need to be addressed in future research. Collaborative efforts between academia and industry will be crucial to advancing this compound through the drug development pipeline.
In conclusion, 3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide (CAS: 2034371-27-0) represents a promising candidate for further investigation in both oncology and inflammatory diseases. Its unique chemical structure and potent biological activity make it a valuable addition to the growing arsenal of targeted therapies. Continued research and development efforts will be essential to fully realize its therapeutic potential and bring it closer to clinical application.
2034371-27-0 (3,4-difluoro-N-{2-4-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide) 関連製品
- 2093164-42-0(tert-butyl N-3-(sulfamoylmethyl)phenylcarbamate)
- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 1638744-03-2((3S)-3-fluoropiperidin-4-one;hydrochloride)
- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)
- 162246-79-9(Ethyl 2-(Diethoxyphosporyl)-2-hydroxyacetate)
- 1804387-17-4(Methyl 3-(2-bromo-3-(bromomethyl)phenyl)propanoate)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)
- 1805098-19-4(3-Amino-4-(aminomethyl)-2-chloro-6-(difluoromethyl)pyridine)